JC 40

Description

Properties

CAS No. |

126671-68-9 |

|---|---|

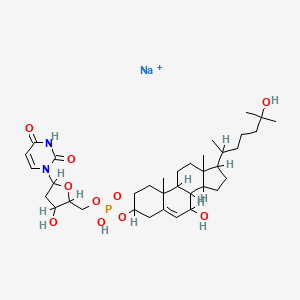

Molecular Formula |

C36H57N2NaO10P+ |

Molecular Weight |

731.8 g/mol |

IUPAC Name |

sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C36H57N2O10P.Na/c1-21(7-6-13-34(2,3)43)24-8-9-25-32-26(11-15-36(24,25)5)35(4)14-10-23(17-22(35)18-28(32)40)48-49(44,45)46-20-29-27(39)19-31(47-29)38-16-12-30(41)37-33(38)42;/h12,16,18,21,23-29,31-32,39-40,43H,6-11,13-15,17,19-20H2,1-5H3,(H,44,45)(H,37,41,42);/q;+1 |

InChI Key |

PMPQVUXZSCORCK-ZCIASYMTSA-M |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OP(=O)(O)OCC5C(CC(O5)N6C=CC(=O)NC6=O)O)C)O)C.[Na+] |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)OP(=O)([O-])OC[C@@H]5[C@H](C[C@@H](O5)N6C=CC(=O)NC6=O)O)C)O)C.[Na+] |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OP(=O)([O-])OCC5C(CC(O5)N6C=CC(=O)NC6=O)O)C)O)C.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JC 40; Sodium salt of 3-(7β, 25-dihydroxycholesteryl) 5'-(2'-deoxyuridylyl) monophosphate; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Antigenic Overlap: A Technical Guide to the Discovery of JC Virus and SV40 Cross-Reactivity

For Immediate Release

This technical guide provides an in-depth exploration of the seminal discoveries of the human polyomavirus JC virus (JCV) and the simian polyomavirus 40 (SV40), with a core focus on the early investigations that revealed their antigenic cross-reactivity. Tailored for researchers, scientists, and drug development professionals, this document meticulously details the experimental protocols of the era, presents key quantitative data in accessible formats, and visualizes the foundational workflows and conceptual relationships that have shaped our understanding of these significant viruses.

Historical Context: The Emergence of Two Polyomaviruses

The early 1970s marked a pivotal period in virology with the isolation and characterization of the JC virus, a ubiquitous human polyomavirus. Its discovery followed that of Simian Virus 40 (SV40) by over a decade, a virus initially identified as a contaminant in polio vaccines produced in rhesus monkey kidney cells.[1][2] The morphological and biological similarities between these viruses prompted early investigations into their potential antigenic relationship, a line of inquiry that would reveal a complex interplay of shared and distinct epitopes.

Discovery Timelines:

-

1959-1960: Simian Virus 40 (SV40) is discovered as a contaminant in poliovirus vaccines.[1][2]

-

1965-1971: JC virus (JCV) is identified and subsequently isolated from the brain tissue of a patient with Progressive Multifocal Leukoencephalopathy (PML).[3][4] The virus was named using the initials of this patient, John Cunningham.[3][5]

The genomic sequence homology between JCV and SV40 is approximately 69%, providing a molecular basis for the observed serological cross-reactivities.[6][7][8] This genetic kinship extends to the BK virus (BKV), another human polyomavirus discovered in 1971, which also exhibits cross-reactivity with SV40.[9][10][11]

Quantitative Analysis of Cross-Reactivity

Early studies quantifying the antigenic relationship between JCV, SV40, and related papovaviruses were crucial in delineating the extent of their cross-reactivity. The data from these pioneering experiments, primarily utilizing techniques such as electron microscopy agglutination, hemagglutination inhibition, and complement fixation, are summarized below.

Table 1: Electron Microscopy Agglutination Reactions of Papovavirus Antisera

This table summarizes the findings of Penney and Narayan (1973), who used electron microscopy to visualize the agglutination of virions by different hyperimmune rabbit antisera. The degree of agglutination provides a semi-quantitative measure of the antigenic relationship.

| Virus Antigen | Hyperimmune Rabbit Antiserum Against SV40 | Hyperimmune Rabbit Antiserum Against BK | Hyperimmune Rabbit Antiserum Against M-PML (JC) |

| SV40 | ++++ | + | + |

| BK | + | ++++ | + |

| JC (M-PML) | + | + | ++++ |

| Polyoma | - | - | - |

Source: Adapted from Penney J.B., Jr., and Narayan O., Infection and Immunity, 1973.[12] Legend:

-

++++ : >50% agglutination at serum dilutions of 1:2500 or greater

-

+++ : >50% agglutination at serum dilutions of 1:500

-

++ : >50% agglutination at serum dilutions of 1:100

-

+ : >50% agglutination at serum dilutions of 1:20

-

± : Definite agglutination of less than 50% of virions at a 1:20 dilution

-

- : No agglutination

These results demonstrate strong homologous reactions and weaker, but definite, heterologous cross-reactions among SV40, BK, and JC viruses, indicating shared capsid antigens.[12]

Detailed Experimental Protocols of the Era

The following sections provide detailed methodologies for the key experiments used to establish and characterize the cross-reactivity between JCV and SV40 in the early 1970s.

Virus Propagation and Purification

-

JC Virus: Initial isolation and propagation of JCV were performed in primary human fetal glial (PHFG) cells, as the virus showed a marked tropism for these cells.[2][13] Cultures were maintained in Eagle's minimal essential medium (MEM) supplemented with fetal calf serum.

-

SV40: SV40 was typically propagated in primary or continuous African green monkey kidney (AGMK) cell cultures.

Hemagglutination Inhibition (HAI) Assay

The HAI assay was a cornerstone for seroepidemiological studies of JCV, which, unlike SV40, possesses the ability to agglutinate human type O erythrocytes.[14]

Protocol:

-

Preparation of Viral Antigen: A suspension of purified JCV is prepared and its hemagglutination (HA) titer is determined by serially diluting the virus and incubating it with a standardized suspension of human type O red blood cells. The HA titer is the highest dilution of the virus that causes complete agglutination. For the HAI assay, 4-8 HA units of the virus are used.

-

Serum Treatment: Patient or animal sera are heat-inactivated at 56°C for 30 minutes to inactivate complement. Non-specific inhibitors of hemagglutination are removed by treating the serum with receptor-destroying enzyme (RDE) from Vibrio cholerae or by adsorption with kaolin.

-

Assay Procedure:

-

Serial twofold dilutions of the treated serum are made in microtiter plates.

-

A standardized amount (4-8 HA units) of JCV antigen is added to each well.

-

The plates are incubated to allow antibodies in the serum to bind to the virus.

-

A standardized suspension of human type O red blood cells is added to each well.

-

The plates are incubated, and the results are read by observing the pattern of red blood cell sedimentation.

-

-

Interpretation: Inhibition of hemagglutination (indicated by the formation of a button of red blood cells at the bottom of the well) demonstrates the presence of specific antibodies. The HAI titer is the highest dilution of serum that completely inhibits hemagglutination.

Immunofluorescence (IF) Assay

Immunofluorescence was used to detect viral antigens, such as the T-antigen, within infected or transformed cells.

Protocol:

-

Cell Preparation: Infected or transformed cells are grown on glass coverslips.

-

Fixation: The coverslips are washed with phosphate-buffered saline (PBS) and the cells are fixed, typically with acetone or methanol, for a specified time at a cold temperature (e.g., -20°C).

-

Antibody Incubation:

-

The fixed cells are incubated with a primary antibody (e.g., serum from hamsters bearing SV40-induced tumors, known to cross-react with JCV T-antigen) at an appropriate dilution.

-

After incubation, the coverslips are thoroughly washed with PBS to remove unbound primary antibody.

-

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody (e.g., fluorescein isothiocyanate [FITC]-conjugated anti-hamster IgG) is applied and incubated.

-

Mounting and Visualization: After a final wash, the coverslips are mounted on glass slides with a mounting medium (e.g., buffered glycerol) and examined using a fluorescence microscope.

Serum Neutralization Assay

This assay measures the ability of antibodies in a serum sample to neutralize the infectivity of a virus.

Protocol:

-

Serum Preparation: Sera are heat-inactivated at 56°C for 30 minutes.

-

Virus-Serum Incubation: Serial dilutions of the serum are mixed with a constant, predetermined amount of infectious virus (e.g., 100 TCID₅₀ - 50% tissue culture infective dose). This mixture is incubated to allow antibodies to bind to and neutralize the virus.

-

Inoculation of Cell Cultures: The serum-virus mixtures are inoculated onto susceptible cell cultures (e.g., PHFG cells for JCV).

-

Observation: The cultures are incubated and observed over a period of days to weeks for the development of cytopathic effect (CPE) or the presence of viral antigens by immunofluorescence.

-

Endpoint Determination: The neutralizing antibody titer is the highest dilution of serum that prevents viral infection in a certain percentage (e.g., 50%) of the inoculated cultures.

Electron Microscopy Agglutination

This technique provides a direct visualization of the interaction between viruses and antibodies.

Protocol:

-

Preparation of Virus Suspensions: Purified virus preparations are used.

-

Virus-Antiserum Reaction: A small volume of the virus suspension is mixed with an equal volume of diluted antiserum and incubated.

-

Negative Staining: A drop of the mixture is placed on a carbon-coated electron microscopy grid. The excess liquid is drawn off, and a drop of a negative stain (e.g., phosphotungstic acid) is applied.

-

Electron Microscopy: The grid is examined in a transmission electron microscope. The degree of aggregation or clumping of the virus particles is assessed. The antibody molecules can often be seen coating and linking the virions.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures and the established antigenic relationships between the viruses.

Early Understanding of T-Antigen and Cellular Interactions

In the 1970s, the concept of complex intracellular signaling pathways was in its infancy. Research on SV40 and, by extension, JCV, focused on the function of the early gene product, the large Tumor antigen (T-antigen). It was understood that the T-antigen was a multifunctional protein crucial for both viral replication and cell transformation.[1][15][16]

The prevailing model was that the T-antigen would induce quiescent host cells to enter the S phase of the cell cycle, thereby activating the cellular machinery necessary for the virus to replicate its own DNA.[1][15] This was a critical insight, as the small genomes of papovaviruses do not encode their own DNA polymerase.[1] The interaction of the T-antigen with host cell proteins was recognized as central to this process, with later studies identifying key tumor suppressor proteins like p53 and the retinoblastoma protein (pRb) as primary targets.[5][7][17]

The diagram below illustrates the conceptual understanding of the T-antigen's role in the virus-host cell interaction during the 1970s.

Conclusion

The discovery of serological cross-reactivity between JC virus and SV40 was a critical step in understanding the biology of polyomaviruses. The experimental approaches developed during this period, though now largely superseded by more sensitive molecular techniques, laid the groundwork for decades of research into viral pathogenesis, oncogenesis, and the intricate interactions between viruses and their hosts. This guide serves as a technical resource, preserving the foundational knowledge and methodologies that continue to inform contemporary virology and drug development efforts.

References

- 1. The mechanism of cell transformation by SV40 and polyoma virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-phase immune electron microscopy-double-antibody technique for rapid detection of papovaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virus morphology as an aid for rapid diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SV40: Cell transformation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Interactions between SV40 large-tumor antigen and the growth suppressor proteins pRB and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serological Cross-Reactivities between Antibodies to Simian Virus 40, BK Virus, and JC Virus Assessed by Virus-Like-Particle-Based Enzyme Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of real-time PCR and hemagglutination assay for quantitation of human polyomavirus JC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Papovaviruses - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. VIRUS-HOST CELL INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. jneurovirol.com [jneurovirol.com]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Infectivity of the DNA from four isolates of JC virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interactions of SV40 large T antigen and other viral proteins with retinoblastoma tumour suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Core Mechanisms of Papovavirus Replication: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the fundamental principles governing the replication of papovaviruses, a family of small, non-enveloped DNA viruses that includes papillomaviruses and polyomaviruses. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the molecular mechanisms underpinning the life cycle of these viruses, many of which are associated with significant human diseases.

Papovaviruses employ a sophisticated and highly regulated process to replicate their circular, double-stranded DNA genomes within the host cell nucleus. This process is broadly divided into early and late phases, characterized by the differential expression of viral genes and a tight coupling with the host cell's replication and cell cycle machinery.

I. The Papillomavirus Replication Cycle: A Dance with Cellular Differentiation

Human Papillomaviruses (HPVs) exhibit a replication strategy intricately linked to the differentiation program of their host epithelial cells. The viral life cycle can be categorized into three distinct stages: initial amplification, genome maintenance, and vegetative amplification.

1. Initial Amplification and Establishment: Following entry into the basal epithelial cells, the viral genome undergoes an initial round of amplification to establish a stable copy number of 50-100 episomes per cell. This process is primarily driven by the viral E1 and E2 proteins.

2. Genome Maintenance: In the undifferentiated basal cells, the viral genome is maintained at a constant copy number. The episomes replicate in synchrony with the host cell DNA during the S-phase of the cell cycle and are faithfully segregated to daughter cells.

3. Vegetative Amplification and Virion Assembly: As the infected host cell begins to differentiate and migrates towards the epithelial surface, a switch to a different mode of replication occurs. This results in a massive amplification of the viral genome, reaching thousands of copies per cell. This vegetative amplification is coupled with the expression of the late viral genes, L1 and L2, which encode the capsid proteins. Finally, new virions are assembled in the nucleus of the terminally differentiated cells and are shed from the epithelial surface.

The key viral players in papillomavirus replication are the E1 and E2 proteins. E1 is an ATP-dependent helicase that unwinds the viral DNA at the origin of replication. E2 is a multifunctional protein that acts as a transcriptional regulator and is essential for the recruitment of E1 to the origin. The cooperative binding of E1 and E2 to the viral origin of replication is a critical step in initiating DNA synthesis.

II. The Polyomavirus Replication Cycle: A Tale of Two Outcomes

Polyomaviruses, such as Simian Virus 40 (SV40) and BK polyomavirus, can have two distinct outcomes upon infecting a host cell: a productive (lytic) infection or a non-productive (transforming) infection.

1. Lytic Infection: In permissive cells, the virus undergoes a lytic cycle, leading to the production of progeny virions and the eventual death of the host cell. The lytic cycle is temporally regulated into early and late phases.

-

Early Phase: Upon entry into the nucleus, the early region of the viral genome is transcribed, leading to the production of the Large Tumor Antigen (T-antigen) and the small t-antigen. The Large T-antigen is a multifunctional protein that is essential for viral DNA replication. It binds to the viral origin of replication and functions as a helicase to unwind the DNA. It also plays a crucial role in manipulating the host cell cycle to create a favorable environment for viral replication.

-

Late Phase: Following the onset of viral DNA replication, the late genes are expressed, encoding the viral capsid proteins VP1, VP2, and VP3. These proteins self-assemble in the nucleus to form new virions, which are then released from the lysed cell.

2. Transforming Infection: In non-permissive cells, viral DNA replication is blocked. However, the early proteins, particularly the Large T-antigen, are still expressed. The continuous expression of the Large T-antigen can lead to the immortalization and transformation of the host cell by inactivating tumor suppressor proteins such as p53 and pRb.

III. Quantitative Data on Papovavirus Replication

The following tables summarize key quantitative data related to the protein-DNA interactions and enzymatic activities that are central to papovavirus replication.

| Parameter | Virus | Protein(s) | Value | Reference(s) |

| Dissociation Constant (Kd) | ||||

| E2 protein binding to BS4 | HPV-11 | E2 | 4.8 ± 0.7 nM | [1] |

| E2 protein binding to BS1 | HPV-11 | E2 | 6.2 ± 0.9 nM | [1] |

| E2 protein binding to BS2 | HPV-11 | E2 | 7.8 ± 0.7 nM | [1] |

| E2 protein binding to BS3 | HPV-11 | E2 | 10.2 ± 1.7 nM | [1] |

| E2 TAD Dimerization | HPV-18 | E2 (TAD) | ~1.8 µM | [2] |

| E2 DBD Dimerization | HPV-16 | E2 (DBD) | 3.0 x 10⁻⁸ M | [3] |

| T-antigen OBD binding to origin DNA | MCV | T-antigen (OBD) | ~740 nM | |

| ATPase Activity | ||||

| E1 Helicase (basal) | HPV | E1 | Vmax: 37 ± 0.4 nmol/min/mg | [4] |

| E1 Helicase (+ssDNA) | HPV | E1 | Vmax: 78 ± 0.4 nmol/min/mg | [4] |

| T-antigen (basal) | Polyomavirus | T-antigen | - | [5] |

| T-antigen (+poly(dT)) | Polyomavirus | T-antigen | ~2-fold stimulation | [5] |

| Helicase Activity | ||||

| E1 Helicase Unwinding | HPV | E1 | Up to 28% unwinding of 50 bp substrate | [4] |

| T-antigen Translocation Directionality | Polyomavirus | T-antigen | 3' to 5' | [5] |

MCV: Merkel Cell Polyomavirus; TAD: Transactivation Domain; DBD: DNA-Binding Domain; OBD: Origin-Binding Domain; BS: Binding Site.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to study papovavirus replication.

A. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Viral Protein Binding Sites

This protocol is adapted for identifying the binding sites of viral proteins, such as papillomavirus E2 or polyomavirus Large T-antigen, on the viral and host genomes.

1. Cell Cross-linking:

- Grow cells infected with or transfected with the papovavirus of interest to ~80-90% confluency.

- Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.

- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

- Wash the cells twice with ice-cold PBS.

2. Chromatin Preparation:

- Lyse the cells in a suitable lysis buffer containing protease inhibitors.

- Isolate the nuclei by centrifugation.

- Resuspend the nuclear pellet in a nuclear lysis buffer.

- Sonicate the chromatin to shear the DNA into fragments of 200-500 bp. The optimal sonication conditions should be determined empirically for each cell type.

3. Immunoprecipitation:

- Pre-clear the chromatin with Protein A/G beads to reduce non-specific background.

- Incubate the pre-cleared chromatin with an antibody specific for the viral protein of interest (e.g., anti-E2 or anti-T-antigen) overnight at 4°C with rotation.

- Add Protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

- Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

4. Elution and Reverse Cross-linking:

- Elute the protein-DNA complexes from the beads using an elution buffer.

- Reverse the cross-links by incubating the eluate at 65°C overnight with the addition of NaCl.

- Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively.

5. DNA Purification and Library Preparation:

- Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

- Prepare a sequencing library from the immunoprecipitated DNA and a corresponding input control DNA sample.

- Sequence the libraries using a next-generation sequencing platform.

6. Data Analysis:

- Align the sequence reads to the host and viral genomes.

- Use a peak-calling algorithm to identify regions of the genome that are significantly enriched in the immunoprecipitated sample compared to the input control.

B. In Situ Hybridization for Detecting Viral DNA in Tissues

This protocol is designed for the detection of papillomavirus or polyomavirus DNA within the context of tissue architecture.

1. Tissue Preparation:

- Fix the tissue in 10% neutral buffered formalin and embed in paraffin.

- Cut 4-5 µm thick sections and mount them on positively charged slides.

- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

2. Pre-hybridization:

- Treat the sections with a proteinase K solution to unmask the target DNA. The concentration and incubation time may need to be optimized depending on the tissue type.

- Wash the slides in PBS.

- Dehydrate the sections through a graded series of ethanol and air dry.

3. Hybridization:

- Prepare a hybridization solution containing a labeled DNA or RNA probe specific for the viral genome. Probes can be labeled with biotin, digoxigenin, or fluorescent dyes.

- Apply the hybridization solution to the tissue sections.

- Denature the probe and target DNA by heating the slides to 95°C for 5-10 minutes.

- Incubate the slides in a humidified chamber at 37-42°C overnight to allow for hybridization.

4. Post-hybridization Washes:

- Wash the slides in a series of stringent wash buffers to remove unbound probe. The stringency of the washes can be adjusted by varying the salt concentration and temperature.

5. Detection:

- For biotin or digoxigenin-labeled probes, incubate the slides with an enzyme-conjugated streptavidin or anti-digoxigenin antibody, respectively.

- Develop the signal using a chromogenic substrate that produces a colored precipitate at the site of hybridization.

- For fluorescently labeled probes, mount the slides with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).

6. Visualization:

- Visualize the chromogenic signal using a bright-field microscope or the fluorescent signal using a fluorescence microscope.

C. 2D Neutral-Alkaline Gel Electrophoresis for Analyzing Viral Replication Intermediates

This technique is used to separate and visualize viral DNA replication intermediates, allowing for the identification of replication origins and the direction of replication fork movement.

1. Isolation of Viral Replication Intermediates:

- Infect permissive cells with the papovavirus of interest.

- At the desired time post-infection, lyse the cells and isolate the low molecular weight DNA containing the viral episomes and replication intermediates using a Hirt extraction procedure.

2. First Dimension (Neutral Gel Electrophoresis):

- Digest the isolated DNA with a restriction enzyme that cuts the viral genome at a single site outside the presumed origin of replication.

- Separate the DNA fragments by size on a low-percentage agarose gel run at a low voltage to minimize shearing of replication intermediates.

3. Second Dimension (Alkaline Gel Electrophoresis):

- Excise the lane containing the separated DNA fragments from the first dimension gel.

- Place the gel slice at the top of a higher-percentage agarose gel containing ethidium bromide.

- Run the second dimension electrophoresis at a higher voltage in the presence of an alkaline buffer to denature the DNA and separate the strands.

4. Southern Blotting and Hybridization:

- Transfer the DNA from the 2D gel to a nylon membrane.

- Hybridize the membrane with a radiolabeled probe specific for a region of the viral genome adjacent to the restriction site.

- Wash the membrane and expose it to X-ray film or a phosphorimager screen.

5. Interpretation of Results:

- Non-replicating linear DNA will form a diagonal arc.

- Replication bubbles will appear as an arc that rises above the linear arc.

- Replication forks will generate a "Y"-shaped arc.

- The position and shape of these arcs can be used to map the origin of replication and determine the direction of fork movement.

V. Visualizations of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows in papovavirus replication.

Caption: The papillomavirus replication cycle is tightly linked to epithelial differentiation.

Caption: The lytic replication cycle of polyomaviruses is a temporally regulated process.

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

Caption: Experimental workflow for 2D gel electrophoresis of replication intermediates.

References

- 1. Sequence-Dependent Interaction of the Human Papillomavirus E2 Protein with the DNA Elements on Its DNA Replication Origin [mdpi.com]

- 2. Equilibrium dissociation and unfolding of human papillomavirus E2 transactivation domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Equilibrium dissociation and unfolding of the dimeric human papillomavirus strain-16 E2 DNA-binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. DNA helicase and nucleoside-5'-triphosphatase activities of polyoma virus large tumor antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure and Function of JC Virus T-Antigen: A Technical Guide for Researchers

Abstract: The JC Polyomavirus (JCPyV) Large Tumor Antigen (T-antigen) is a multifunctional phosphoprotein that is the master regulator of the viral life cycle and the primary driver of JCPyV-associated pathologies, including Progressive Multifocal Leukoencephalopathy (PML) and cellular transformation. Its intricate structure, comprising several independently folded and functional domains, enables it to orchestrate the hijacking of host cellular machinery. T-antigen initiates viral DNA replication and manipulates key tumor suppressor pathways, most notably p53 and the retinoblastoma (pRb) protein family, to force quiescent host cells into a state conducive to viral propagation. This technical guide provides an in-depth examination of the molecular architecture and functional mechanisms of the JCPyV T-antigen, summarizes key quantitative data, and details essential experimental protocols for its study.

Molecular Structure of the Large T-Antigen

The JCPyV Large T-antigen (T-ag) is a 688-amino acid protein that acts as a molecular hub, engaging in numerous protein-protein and protein-DNA interactions. Its structure is modular, consisting of distinct domains connected by flexible linkers. This architecture allows for complex regulatory functions, from DNA binding and unwinding to the sequestration of cellular tumor suppressors.[1][2][3]

Functional Domains

The T-antigen's functionality is distributed across several key domains, each with specialized roles. The high degree of homology with the well-studied Simian Virus 40 (SV40) T-antigen has been critical in elucidating the function of these domains.[3]

Table 1: Functional Domains of JCPyV Large T-Antigen

| Domain / Motif | Approximate Amino Acid Position | Function |

| J-domain | 1 - 75 | Co-chaperone activity; interacts with Hsp70. Essential for viral replication and transformation. Required for inactivating pRb family proteins p107 and p130.[1] |

| LXCXE Motif | 105 - 109 | Binds directly to the "pocket" domain of the retinoblastoma (pRb) family of tumor suppressors (pRb, p107, p130), leading to their inactivation.[1] |

| Origin Binding Domain (OBD) | 132 - 261 | Recognizes and binds to specific GAGGC pentanucleotide repeats within the viral origin of replication (Ori), initiating DNA unwinding.[1][4] |

| Zinc Finger | 266 - 358 | Contributes to the oligomerization of T-antigen into hexamers at the origin of replication, a crucial step for helicase activity.[1] |

| SF3 Helicase/ATPase Domain | 401 - 561 | Possesses ATP-dependent 3' to 5' helicase activity to unwind the viral DNA duplex during replication. The ATPase function powers this activity. Also contains the binding site for the p53 tumor suppressor.[1][5] |

Post-Translational Modifications

JCPyV T-antigen activity is further regulated by post-translational modifications, including:

-

Phosphorylation: T-antigen is phosphorylated on multiple serine and threonine residues. Phosphorylation at Threonine 125, likely mediated by a Cyclin-CDK, is critical for binding to p107 and p130.[6]

-

Acetylation: The protein can be acetylated by the cellular acetyltransferase CBP, a process that is dependent on the interaction with p53.[1]

Core Functions of T-Antigen

T-antigen's primary roles are to initiate and sustain viral DNA replication and to create a cellular environment that supports the viral life cycle, often through oncogenic transformation of the host cell.

Viral DNA Replication

The initiation of viral DNA replication is a multi-step process orchestrated by T-antigen.[5]

-

Origin Recognition: The Origin Binding Domain (OBD) of T-antigen specifically recognizes and binds to GAGGC sequences within the viral origin.[4]

-

Hexamer Assembly: Aided by the zinc-finger domain, T-antigen molecules oligomerize into two hexameric rings that encircle the DNA at the origin.[1]

-

DNA Unwinding: Using energy derived from ATP hydrolysis, the helicase domain unwinds the DNA duplex in a 3' to 5' direction, creating a replication bubble and allowing host DNA polymerases to access the viral genome.[1][7]

T-antigen also induces a G2-phase arrest in the host cell cycle, which is thought to create an optimal environment for viral genome replication.[5]

Oncogenesis and Inactivation of Tumor Suppressors

A hallmark of JCPyV T-antigen is its ability to transform cells by functionally inactivating key tumor suppressor proteins.[6][8] This is a crucial aspect of the viral strategy, as it pushes quiescent, differentiated cells (like oligodendrocytes) into the S-phase of the cell cycle, ensuring the availability of cellular factors needed for DNA replication.[9]

Inactivation of the pRb Family: The retinoblastoma protein (pRb) and its family members, p107 and p130, are "pocket proteins" that act as gatekeepers of the G1/S cell cycle checkpoint.[8] In their active, hypophosphorylated state, they bind to and sequester E2F transcription factors, preventing the expression of genes required for S-phase entry. T-antigen disrupts this control via two mechanisms:

-

The J-domain is required for the inactivation of p107 and p130.[1]

-

The LXCXE motif binds directly to the pocket domain of pRb, displacing E2F.[1]

The release of E2F leads to the transcription of S-phase genes, driving the cell cycle forward.[8] Studies have shown that JCPyV T-antigen exhibits the highest binding affinity for p107 and the lowest for pRb.[10]

Inactivation of p53: The p53 tumor suppressor is a critical sensor of cellular stress, including viral infection and unscheduled DNA replication. It can halt the cell cycle or induce apoptosis to eliminate compromised cells. T-antigen binds directly to p53 via its helicase/ATPase domain, which is thought to inhibit p53's ability to bind its target DNA sequences and activate downstream genes.[1][11] This interaction effectively neutralizes the primary antiviral defense of the host cell.

Quantitative Data

Precise biophysical and biochemical measurements are fundamental to understanding the molecular interactions that govern T-antigen function.

Table 2: Structural and Enzymatic Data for JCPyV T-Antigen

| Parameter | Component | Value | Method |

| Crystal Structure Resolution | Origin Binding Domain (Form 1) | 1.64 Å | X-Ray Diffraction |

| Origin Binding Domain (Form 2) | 2.60 Å | X-Ray Diffraction | |

| Origin Binding Domain (Form 3) | 1.32 Å | X-Ray Diffraction | |

| Enzymatic Activity | ATPase Km for ATP | Full-Length T-Antigen | 73.4 ± 4.8 µM |

Data sourced from Meinke et al., 2014 and Gehrig et al., 2017.[4][12]

Table 3: DNA Binding Affinities of the T-Antigen Origin Binding Domain (OBD)

| DNA Binding Site | Dissociation Constant (Kd) | Method |

| JCV Origin - Site I | 18.3 nM | Isothermal Titration Calorimetry (ITC) |

| JCV Origin - Site II | ~278 - 298.6 nM | Isothermal Titration Calorimetry (ITC) |

Data indicates a ~15-fold higher affinity for Site I over Site II. Data sourced from Meinke et al., 2014.[1]

Key Experimental Protocols

The study of JCPyV T-antigen relies on a range of molecular and cellular biology techniques. Below are detailed methodologies for core experiments.

Protocol: Co-Immunoprecipitation (Co-IP) for T-Antigen-p53 Interaction

This protocol is designed to verify the physical interaction between T-antigen and a cellular partner like p53 in cultured cells.

-

Cell Culture and Transfection:

-

Culture human glial cells (e.g., U-87 MG) or other suitable cell lines (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Transfect cells with a plasmid expressing JCPyV Large T-antigen using a lipid-based transfection reagent according to the manufacturer's protocol. Include a mock-transfected control.

-

Incubate for 48 hours post-transfection.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice for 30 minutes in IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation.

-

Place tubes on a magnetic rack and collect the pre-cleared supernatant.

-

To the supernatant, add 2-4 µg of an anti-p53 antibody (for the experiment) or a species-matched IgG isotype control antibody (for the negative control). Incubate overnight at 4°C with rotation.

-

Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2 hours at 4°C with rotation to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Collect the beads using a magnetic rack and discard the supernatant.

-

Wash the beads three times with 500 µL of ice-cold IP Lysis Buffer.

-

After the final wash, remove all supernatant and elute the complexes by resuspending the beads in 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Probe the membrane with a primary antibody against JCPyV T-antigen (e.g., anti-SV40 T-ag antibody that cross-reacts).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate. A band for T-antigen in the anti-p53 IP lane (but not the IgG control lane) confirms the interaction.

-

Protocol: Chromatin Immunoprecipitation (ChIP)

This protocol details how to determine if T-antigen binds to a specific promoter region in the host genome (e.g., the Survivin promoter).

-

Crosslinking:

-

Culture JCPyV-infected or T-antigen expressing cells to ~80% confluency.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

-

Chromatin Preparation:

-

Wash cells twice with ice-cold PBS and harvest by scraping.

-

Lyse the cells and nuclei using appropriate lysis buffers containing protease inhibitors.

-

Shear the chromatin into fragments of 200-1000 bp using a sonicator. Optimization of sonication time and power is critical.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin and pre-clear with Protein A/G beads.

-

Incubate a portion of the chromatin overnight at 4°C with an antibody specific for JCPyV T-antigen. Include an IgG isotype control.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

-

Reverse Crosslinking and DNA Purification:

-

Reverse the formaldehyde crosslinks by adding NaCl and incubating at 65°C for several hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis:

-

Use quantitative PCR (qPCR) with primers designed for the target promoter (e.g., Survivin) to quantify the amount of co-precipitated DNA. Compare the enrichment in the T-antigen IP sample to the IgG control.

-

Protocol: Luciferase-Based JCV DNA Replication Assay

This quantitative assay measures the replication of a plasmid containing the JCV origin of replication, which is dependent on the co-expression of T-antigen.

-

Reagents and Plasmids:

-

Reporter Plasmid (pJCV-Ori): A plasmid containing the JCPyV origin of replication upstream of a Firefly luciferase gene.

-

T-Antigen Expression Plasmid: A plasmid constitutively expressing JCPyV T-antigen.

-

Control Plasmid: A plasmid expressing Renilla luciferase for normalization.

-

Cell Line: C33A cells, which support robust JCV replication.

-

-

Assay Procedure:

-

Seed C33A cells in a 24-well plate.

-

Co-transfect the cells with fixed amounts of the pJCV-Ori reporter plasmid, the Renilla control plasmid, and the T-antigen expression plasmid. For a negative control, co-transfect with an empty vector instead of the T-antigen plasmid.

-

Incubate the cells for 48-72 hours.

-

-

DpnI Digestion:

-

Harvest the cells and extract low-molecular-weight DNA using a Hirt extraction method.

-

Digest the extracted DNA with the restriction enzyme DpnI. DpnI specifically cleaves bacterially methylated (input) plasmid DNA, but not newly replicated, unmethylated DNA produced in the eukaryotic cells.

-

-

Quantification:

-

After heat-inactivating the DpnI, re-transfect the digested DNA into a fresh plate of C33A cells to measure the amount of replicated reporter plasmid.

-

Alternatively, and more commonly for high-throughput assays, use a dual-luciferase reporter assay system directly on the cell lysate from step 2. The increase in Firefly luciferase signal (normalized to Renilla) correlates with the amount of replicated plasmid. The DpnI digestion step is often omitted in this format, relying on the overwhelming signal from replicated plasmids.

-

Protocol: Soft Agar Colony Formation Assay

This assay measures anchorage-independent growth, a key hallmark of cellular transformation induced by T-antigen.

-

Preparation of Agar Layers:

-

Base Layer: Prepare a 0.6% agar solution by mixing equal volumes of sterile, molten 1.2% Noble agar (at ~42°C) and 2x cell culture medium. Pipette 2 mL into each well of a 6-well plate and allow it to solidify at room temperature.

-

Top Layer: Prepare a cell suspension of the desired cell line (e.g., NIH-3T3 cells) that has been stably transfected to express T-antigen or an empty vector control.

-

-

Plating Cells:

-

Count the cells and resuspend them in 1x culture medium.

-

Mix the cell suspension with molten 0.7% agar and 2x medium to achieve a final concentration of 0.35% agar and 5,000-10,000 cells per mL.

-

Immediately plate 1.5 mL of this cell-agar mixture on top of the solidified base layer.

-

-

Incubation and Feeding:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks.

-

Feed the cells every 3-4 days by adding 100-200 µL of fresh medium to the top of the agar to prevent it from drying out.

-

-

Staining and Quantification:

-

After 2-3 weeks, when colonies are visible, stain them by adding 0.5 mL of a 0.005% crystal violet solution to each well and incubating for 1-2 hours.

-

Wash the wells gently with PBS.

-

Count the number of colonies in each well using a microscope. A significant increase in the number and size of colonies in T-antigen-expressing cells compared to the control indicates transforming activity.

-

Conclusion

The JC Virus Large T-antigen is a paradigm of viral protein efficiency, combining multiple structural and functional motifs into a single polypeptide to commandeer complex host processes. Its ability to initiate viral DNA replication while simultaneously dismantling cell cycle checkpoints through interactions with p53 and pRb underpins the virus's pathogenic and oncogenic potential. A thorough understanding of its structure, enzymatic activities, and cellular interactions—quantified by biophysical data and verified through robust experimental protocols—is essential for the development of targeted antiviral therapies aimed at disrupting its function and treating JCPyV-associated diseases.

References

- 1. Insights into the Initiation of JC Virus DNA Replication Derived from the Crystal Structure of the T-Antigen Origin Binding Domain | PLOS Pathogens [journals.plos.org]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the Initiation of JC Virus DNA Replication Derived from the Crystal Structure of the T-Antigen Origin Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Large T antigen promotes JC virus replication in G2-arrested cells by inducing ATM- and ATR-mediated G2 checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Oncogenic Effects, Pathways, and Target Molecules of JC Polyoma Virus T Antigen in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JC virus agnoprotein enhances large T antigen binding to the origin of viral DNA replication: Evidence for its involvement in viral DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the interaction between large T antigen and Rb family members in the oncogenicity of JC virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of retinoblastoma protein family members with large T-antigen of primate polyomaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purified JC virus T and T' proteins differentially interact with the retinoblastoma family of tumor suppressor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interactions of large T-Antigen (LT) protein of polyomaviruses with p53 unfold their cancerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of large T antigen ATPase activity as a potential strategy to develop anti-polyomavirus JC drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SV40 Large T-Antigen in Cellular Transformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Simian Virus 40 (SV40) large tumor antigen (TAg) is a potent oncoprotein that has been instrumental in elucidating the molecular mechanisms of cellular transformation and cancer development. Its ability to override normal cellular growth controls by targeting key tumor suppressor proteins has made it a cornerstone of cancer research. This technical guide provides an in-depth examination of the role of SV40 TAg in cell transformation, detailing its molecular mechanisms, key protein interactions, and the experimental methodologies used to investigate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of oncology, virology, and molecular biology.

Introduction

Simian Virus 40 (SV40) is a small, non-enveloped DNA virus belonging to the polyomavirus family. While its lytic cycle occurs in permissive monkey cells, infection of non-permissive rodent or human cells can lead to a stable integration of the viral genome into the host DNA, resulting in cellular transformation.[1] The primary transforming agent of SV40 is the large tumor antigen (TAg), a 708-amino acid phosphoprotein encoded by the early viral region. TAg is a multifunctional protein that orchestrates the dysregulation of cellular processes, leading to uncontrolled proliferation, genetic instability, and the acquisition of a tumorigenic phenotype.[2] Understanding the intricate mechanisms by which TAg transforms cells has provided invaluable insights into the fundamental pathways that govern cell growth and the development of cancer.

Molecular Mechanisms of SV40 Large T-Antigen in Cell Transformation

The transforming activity of SV40 TAg is primarily attributed to its ability to bind and inactivate two critical tumor suppressor proteins: p53 and the retinoblastoma protein (pRb).[2][3] Additionally, TAg interacts with other cellular factors, including the transcriptional co-activators p300 and CBP, to create a cellular environment conducive to uncontrolled growth.[4]

Inactivation of the p53 Tumor Suppressor Pathway

The p53 protein, often referred to as the "guardian of the genome," plays a central role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress, such as DNA damage. SV40 TAg directly binds to p53, sequestering it and preventing it from binding to its target DNA sequences. This abrogation of p53's transcriptional activity allows cells with genetic damage to bypass apoptosis and continue to proliferate, a critical step in tumorigenesis.[5] The interaction between TAg and p53 is a well-established mechanism of viral oncogenesis and has been a key area of study in cancer biology.[6]

Disruption of the Retinoblastoma (pRb) Pathway and Activation of E2F

The retinoblastoma protein (pRb) is a key regulator of the cell cycle, primarily controlling the G1/S transition. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, repressing the expression of genes required for DNA synthesis and cell cycle progression. SV40 TAg contains an LXCXE motif that facilitates its binding to the "pocket" domain of pRb and its related proteins, p107 and p130.[7] This interaction disrupts the pRb-E2F complex, leading to the constitutive activation of E2F-responsive genes. The subsequent entry into the S phase promotes uncontrolled DNA replication and cell division.[3]

Interaction with p300/CBP Co-activators

The transcriptional co-activators p300 and CREB-binding protein (CBP) are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by modifying chromatin structure. SV40 TAg has been shown to interact with p300/CBP, and this interaction is important for its transforming activity.[4] The binding of TAg to p300/CBP can modulate their HAT activity and influence the expression of genes involved in cell growth and survival, further contributing to the transformed phenotype.[8]

Quantitative Data on Transformation Efficiency

The transforming potential of SV40 TAg can be quantitatively assessed by various in vitro assays, such as the focus formation assay and the soft agar colony formation assay. These assays measure the ability of TAg-expressing cells to overcome contact inhibition and anchorage-dependent growth, respectively, which are hallmarks of transformation. The importance of the p53 and pRb binding domains for TAg's transforming activity has been demonstrated through mutagenesis studies.

| SV40 T-Antigen Construct | Relative Transformation Efficiency (%) | Key Interaction(s) Disrupted | Reference |

| Wild-Type T-Antigen | 100 | - | [9] |

| p53-binding mutant (402DE) | Significantly Reduced | p53 | [8] |

| Rb-binding mutant (K1) | ~10 | pRb | [7] |

Table 1: Relative transformation efficiency of wild-type and mutant SV40 Large T-Antigens. The data highlights the critical role of p53 and pRb binding in mediating cell transformation.

Experimental Protocols

Focus Formation Assay

This assay measures the loss of contact inhibition, a characteristic of transformed cells, which allows them to grow in dense, multilayered foci.

Protocol:

-

Cell Seeding: Plate rat embryo fibroblasts (REFs) or other suitable cell lines at a density of 2 x 10^5 cells per 60-mm dish.

-

Transfection: The following day, transfect the cells with plasmids encoding wild-type or mutant SV40 T-antigen using a suitable transfection reagent. Include a negative control (empty vector).

-

Culture and Observation: Culture the cells for 14-21 days, changing the medium every 3-4 days.

-

Staining: Fix the cells with 10% formalin in phosphate-buffered saline (PBS) for 15 minutes. Stain the cells with 0.5% crystal violet in 20% ethanol for 10 minutes.

-

Quantification: Gently wash the plates with water and allow them to air dry. Count the number of dense, stained foci.

Soft Agar Colony Formation Assay

This assay assesses anchorage-independent growth, a stringent characteristic of malignant transformation.

Protocol:

-

Bottom Agar Layer: Prepare a 0.6% agar solution in complete growth medium. Pipette 2 ml into each well of a 6-well plate and allow it to solidify.

-

Cell Suspension: Trypsinize and count the cells to be tested. Resuspend 5 x 10^3 cells in 1 ml of complete growth medium.

-

Top Agar Layer: Prepare a 0.3% agar solution in complete growth medium. Mix 1 ml of the cell suspension with 1 ml of the 0.3% agar solution and immediately layer it on top of the solidified bottom agar.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 14-21 days. Add a small amount of complete medium to the top of the agar every 4-5 days to prevent drying.

-

Staining and Counting: Stain the colonies with a solution of 0.005% crystal violet. Count the number of colonies using a microscope.

Co-Immunoprecipitation (Co-IP) of SV40 T-Antigen and p53

This technique is used to demonstrate the in vivo interaction between TAg and p53.

Protocol:

-

Cell Lysis: Lyse SV40-transformed cells or cells co-transfected with TAg and p53 expression vectors in a non-denaturing lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors).

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add a specific antibody against SV40 T-antigen (e.g., PAb419) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add protein A/G-agarose beads to the lysate and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an anti-p53 antibody (e.g., DO-1).

Role in Drug Development and Research

SV40 T-Antigen Transformed Cells as Cancer Models

Cell lines immortalized or transformed by SV40 TAg are widely used in cancer research as models to study tumorigenesis and to screen for potential anti-cancer drugs.[10] These cell lines provide a consistent and reproducible system to investigate the effects of therapeutic compounds on cells with defined genetic alterations, specifically the inactivation of the p53 and Rb pathways.

High-Throughput Screening for Pathway Inhibitors

The interaction between SV40 TAg and p53 has been utilized as a target for high-throughput screening (HTS) to identify small molecules that can disrupt this protein-protein interaction.[7] The goal of such screens is to find compounds that can restore the function of p53, leading to the selective killing of cancer cells. This approach represents a promising strategy for the development of novel cancer therapeutics.

Conclusion

The SV40 large T-antigen remains a powerful tool for dissecting the complex signaling networks that govern cell growth and transformation. Its ability to functionally inactivate key tumor suppressors has not only provided profound insights into the molecular basis of cancer but also continues to be a valuable asset in the development of new therapeutic strategies. This technical guide has provided a comprehensive overview of the core mechanisms of TAg-mediated transformation, quantitative data on its efficiency, detailed experimental protocols for its study, and its relevance to drug discovery. A thorough understanding of the principles outlined herein is essential for researchers and drug development professionals seeking to unravel the complexities of cancer and to develop effective anti-cancer therapies.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Role of SV40 T antigen binding to pRB and p53 in multistep transformation in vitro of human uroepithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soft agar colony formation assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. Limits of transforming competence of SV40 nuclear and cytoplasmic large T mutants with altered Rb binding sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ability of large T antigen to complex with p53 is necessary for the increased life span and partial transformation of human cells by simian virus 40 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wild-Type p53 Enhances Efficiency of Simian Virus 40 Large-T-Antigen-Induced Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Genetic Similarity Between JC Virus and BK Virus: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The human polyomaviruses JC virus (JCV) and BK virus (BKV) are ubiquitous pathogens that establish persistent, asymptomatic infections in the majority of the population. However, in immunocompromised individuals, reactivation of these viruses can lead to severe diseases, including progressive multifocal leukoencephalopathy (PML) caused by JCV and polyomavirus-associated nephropathy (PVAN) caused by BKV. Their significant clinical impact necessitates a thorough understanding of their molecular biology and genetics. This technical guide provides an in-depth analysis of the genetic similarity between JCV and BKV, detailing their genomic organization, sequence homology, and the functional implications of their shared and distinct genetic features. Furthermore, this guide outlines key experimental protocols for the characterization of these viruses and visualizes critical signaling pathways they modulate, offering a valuable resource for researchers and drug development professionals.

Introduction

JC virus and BK virus are members of the Polyomaviridae family, characterized by their small, non-enveloped icosahedral capsids and circular double-stranded DNA genomes of approximately 5 kilobase pairs (kbp). Despite their distinct clinical manifestations, JCV and BKV share a high degree of genetic similarity, which is reflected in their conserved genomic organization and protein functions. This guide explores the core genetic relationship between these two significant human pathogens.

Genomic Organization

The genomes of both JCV and BKV are functionally divided into three main regions:

-

Early Coding Region: Transcribed before the onset of viral DNA replication, this region encodes the non-structural regulatory proteins, the large Tumor antigen (Large T-ag) and the small tumor antigen (small t-ag), through alternative splicing of a single pre-mRNA.

-

Late Coding Region: Transcribed after the initiation of viral DNA replication, this region encodes the structural capsid proteins: VP1, VP2, and VP3, as well as the agnoprotein.

-

Non-Coding Control Region (NCCR): Located between the early and late coding regions, the NCCR contains the origin of viral DNA replication (ori) and promoter/enhancer elements that regulate the transcription of both early and late genes. This region is the most divergent between the two viruses and within different isolates of the same virus.

Quantitative Analysis of Genetic Similarity

The genetic relatedness of JCV and BKV can be quantified by comparing their nucleotide and amino acid sequences. The overall genome homology and the conservation of specific protein-coding regions are summarized below.

| Genomic Region/Protein | Nucleotide Sequence Identity (%) | Amino Acid Sequence Identity (%) | Reference(s) |

| Full Genome | ~75 | N/A | [1] |

| Large T antigen | High | ~88 | [2] |

| Small t antigen | High | High | [2] |

| VP1 | High | ~86 | [2] |

| VP2/VP3 | High | High | [2] |

| Non-Coding Control Region (NCCR) | Low | N/A | [1] |

Key Genetic Loci and Their Functional Significance

The Early Region: T Antigens and Cellular Transformation

The Large T-antigen is a multifunctional protein that plays a central role in the viral life cycle and is the primary oncoprotein of polyomaviruses. It orchestrates viral DNA replication and manipulates host cell cycle regulation to create a favorable environment for viral propagation.

Both JCV and BKV Large T-antigens interact with and inactivate key cellular tumor suppressor proteins, p53 and the retinoblastoma protein (pRb) family.[3][4] This interaction disrupts the normal cell cycle checkpoints, forcing the cell into S phase, which is conducive to viral DNA replication.[5]

The Late Region: Structural Proteins and Host Cell Interaction

The major capsid protein, VP1, is the primary determinant of host cell tropism as it mediates the initial attachment of the virion to receptors on the cell surface.

-

BK Virus: The VP1 of BKV binds to specific gangliosides, GD1b and GT1b, which contain a terminal α2-8-linked sialic acid, initiating entry via a caveolae-dependent pathway.[6][7][8]

-

JC Virus: The VP1 of JCV interacts with lactoseries tetrasaccharide c (LSTc) and the serotonin receptor 5HT2A (5-HT2AR) to facilitate viral entry through clathrin-mediated endocytosis.[2][9][10][11][12]

The Non-Coding Control Region (NCCR): A Hub of Viral Regulation

The NCCR is the most variable region of the polyomavirus genome and is a key determinant of viral replication and tissue tropism. Rearrangements, including deletions and duplications, within the NCCR are frequently observed in clinical isolates from patients with PML and are thought to contribute to the neurovirulence of JCV.

Experimental Protocols for Genetic Analysis

A comprehensive understanding of the genetic similarity and diversity of JCV and BKV relies on a variety of molecular techniques. Below are outlines of key experimental protocols.

Viral DNA Extraction and Quantification

Objective: To isolate high-quality viral DNA from clinical samples (e.g., urine, plasma, tissue) and determine the viral load.

Methodology:

-

Sample Preparation: Centrifuge urine to pellet cells and virus particles. For plasma, viral particles can be concentrated by ultracentrifugation. Tissue samples should be homogenized.

-

DNA Extraction: Utilize a commercial viral DNA extraction kit (e.g., QIAamp DNA Mini Kit) following the manufacturer's instructions. This typically involves cell lysis, protein digestion with proteinase K, and purification of DNA on a silica column.

-

DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

-

Viral Load Quantification: Perform quantitative real-time PCR (qPCR) using specific primers and probes for JCV and BKV.[13] A standard curve generated from plasmids containing the target viral sequence is used to determine the number of viral genome copies per sample.

PCR Amplification of the Viral Genome

Objective: To amplify the entire or specific regions of the JCV and BKV genomes for subsequent sequencing and analysis.

Methodology:

-

Primer Design: Design primers that target conserved regions of the viral genome. For full-length genome amplification, "long-range" PCR with primers that overlap at a unique restriction site can be employed.[14]

-

PCR Reaction Setup: Prepare a PCR master mix containing DNA polymerase (a high-fidelity polymerase is recommended for sequencing applications), dNTPs, PCR buffer, and the designed primers. Add the template viral DNA.

-

PCR Cycling Conditions:

-

Initial Denaturation: 94-98°C for 2-5 minutes.

-

Cycling (30-40 cycles):

-

Denaturation: 94-98°C for 20-30 seconds.

-

Annealing: 55-65°C for 20-30 seconds (primer-dependent).

-

Extension: 72°C for 1-5 minutes (dependent on amplicon length).

-

-

Final Extension: 72°C for 5-10 minutes.[16]

-

-

Amplicon Verification: Analyze the PCR products by agarose gel electrophoresis to confirm the amplification of a band of the expected size.

DNA Sequencing

Objective: To determine the precise nucleotide sequence of the amplified viral DNA.

Methodologies:

-

Sanger Sequencing: Ideal for sequencing individual PCR amplicons. The process involves cycle sequencing with fluorescently labeled dideoxynucleotides, followed by capillary electrophoresis to separate the DNA fragments and read the sequence.

-

Next-Generation Sequencing (NGS): Enables high-throughput sequencing of entire viral genomes or targeted regions from multiple samples simultaneously. The workflow typically involves library preparation (fragmentation of DNA and ligation of adapters), clonal amplification of library fragments, and massively parallel sequencing.

Sequence Alignment and Phylogenetic Analysis

Objective: To compare the genetic sequences of JCV and BKV to identify conserved and variable regions and to infer their evolutionary relationships.

Methodology:

-

Multiple Sequence Alignment: Align the obtained nucleotide or amino acid sequences using algorithms such as ClustalW or MAFFT (Multiple Alignment using Fast Fourier Transform).[17] These programs identify homologous positions in the sequences and insert gaps to optimize the alignment.

-

Model Selection: Use software like ModelTest or jModelTest to determine the most appropriate model of nucleotide or amino acid substitution for the dataset based on statistical criteria like the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC).[18][19][20][21]

-

Phylogenetic Tree Construction: Construct phylogenetic trees using methods such as:

-

Neighbor-Joining: A distance-based method that clusters sequences based on their genetic distance.[22]

-

Maximum Likelihood: A character-based method that evaluates the probability of the observed data given a particular tree and a model of evolution.[22]

-

Bayesian Inference: A probabilistic method that uses Bayes' theorem to infer the posterior probability of a tree.

-

-

Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using software like FigTree or MEGA. The branching patterns of the tree represent the inferred evolutionary relationships between the viruses.

Functional Genomics Workflows

To understand the biological consequences of the genetic similarities and differences between JCV and BKV, various functional genomics approaches can be employed.

Reporter Gene Assays for NCCR Activity

Objective: To quantitatively assess the transcriptional activity of the NCCR from different viral isolates.

Methodology:

-

Construct Generation: Clone the NCCR of interest upstream of a reporter gene (e.g., luciferase or green fluorescent protein) in an expression vector.

-

Cell Transfection: Transfect the reporter construct into a suitable cell line (e.g., glial cells for JCV, renal cells for BKV).

-

Reporter Gene Expression Measurement: After a defined incubation period, lyse the cells and measure the reporter gene expression. For luciferase, this involves adding a substrate and measuring the resulting luminescence.[23][24][25]

-

Data Analysis: Normalize the reporter activity to a co-transfected control plasmid to account for variations in transfection efficiency. Compare the activity of different NCCRs to determine their relative promoter/enhancer strength.

Site-Directed Mutagenesis for Protein Function Analysis

Objective: To investigate the function of specific amino acid residues in viral proteins.

Methodology:

-

Mutagenesis: Introduce specific mutations (e.g., point mutations, deletions) into the coding sequence of a viral protein cloned into an expression vector using a site-directed mutagenesis kit.[26][27][28][29]

-

Expression and Functional Assay: Express the wild-type and mutant proteins in a suitable cell line and assess their function using relevant assays. For example, to study the interaction of Large T-antigen with p53, a co-immunoprecipitation experiment can be performed.

-

Phenotypic Analysis: Analyze the effect of the mutation on the viral life cycle, for example, by assessing viral replication or infectivity.

Conclusion

JC virus and BK virus exhibit a high degree of genetic similarity, particularly in their protein-coding regions, which translates to conserved protein functions in viral replication and host cell manipulation. The most significant genetic divergence is found in the non-coding control region, which likely contributes to their distinct tissue tropism and pathogenic potential. A thorough understanding of their shared and unique genetic features, facilitated by the experimental and analytical workflows outlined in this guide, is crucial for the development of targeted antiviral therapies and diagnostic tools to combat the diseases caused by these important human pathogens.

References

- 1. books.google.cn [books.google.cn]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. BK virus large T antigen: interactions with the retinoblastoma family of tumor suppressor proteins and effects on cellular growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the interaction between large T antigen and Rb family members in the oncogenicity of JC virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single-cell analysis reveals host S phase drives large T antigen expression during BK polyomavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BK Polyomavirus: Clinical Aspects, Immune Regulation, and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Gangliosides GD1b and GT1b as Receptors for BK Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of gangliosides GD1b and GT1b as receptors for BK virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. 5-HT2 receptors facilitate JC polyomavirus entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT2 Receptors Facilitate JC Polyomavirus Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Complexities of JC Polyomavirus Receptor-Dependent and -Independent Mechanisms of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lecturio.com [lecturio.com]

- 14. jneurovirol.com [jneurovirol.com]

- 15. Sequencing and Analysis of JC Virus DNA From Natalizumab-Treated PML Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection and Differentiation of Human Polyomaviruses JC and BK by LightCycler PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Phylogenomics and Molecular Evolution of Polyomaviruses - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. evomics.org [evomics.org]

- 20. ModelTest-NG: A New and Scalable Tool for the Selection of DNA and Protein Evolutionary Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. biokaryon.com [biokaryon.com]

- 23. med.emory.edu [med.emory.edu]

- 24. Luciferase Assay System Protocol [promega.jp]

- 25. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. dnastar.com [dnastar.com]

- 27. assaygenie.com [assaygenie.com]

- 28. foodsafety.institute [foodsafety.institute]

- 29. blog.addgene.org [blog.addgene.org]

Initial Studies on JC Virus-Simian Virus 40 Chimeras: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on JC virus (JCV) and Simian Virus 40 (SV40) chimeras. The content herein synthesizes data from seminal studies, focusing on the construction, characterization, and differential biological activities of these hybrid polyomaviruses. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to facilitate a deeper understanding and further investigation in this field.

Introduction

JC virus (JCV) and Simian Virus 40 (SV40) are closely related polyomaviruses that share significant sequence homology yet exhibit distinct biological properties, including host range, tissue tropism, and oncogenic potential.[1][2][3][4] JCV is the etiologic agent of progressive multifocal leukoencephalopathy (PML), a fatal demyelinating disease of the central nervous system, and displays a highly restricted host range, primarily infecting human glial cells.[1][5][6][7] In contrast, SV40 has a broader host range in primate cells and is a potent transforming agent in various cell types.[8][9][10] The creation of chimeric viruses by exchanging genetic elements between JCV and SV40 has been a powerful strategy to dissect the molecular determinants of these distinct viral behaviors.[1][2][11]

Early studies focused on swapping two key functional regions: the non-coding regulatory region, which contains the origin of replication and promoter/enhancer elements, and the early coding region, which encodes the large T antigen (T-ag) and small t antigen, the primary mediators of viral replication and cellular transformation.[1][2][11][12] These chimeric constructs have been instrumental in mapping the viral domains responsible for host cell specificity, DNA replication efficiency, and the differential transforming capabilities of these two viruses.[1][2][11]

Quantitative Data Summary

The following tables summarize key quantitative findings from initial studies on JCV-SV40 chimeras, focusing on DNA replication, host range extension, and cellular transformation efficiency.

Table 1: DNA Replication Efficiency of JCV-SV40 T-Antigen Chimeras

| Chimeric Construct (T-Antigen Source) | Viral Origin of Replication | Relative DNA Replication Level (%) in Primate Cells | Reference |

| Wild-Type JCV T-antigen | JCV Origin | 100 | [1] |

| Wild-Type JCV T-antigen | SV40 Origin | <10 | [1] |

| Wild-Type SV40 T-antigen | SV40 Origin | 100 | [1] |

| Wild-Type SV40 T-antigen | JCV Origin | >100 | [2] |

| Chimeric T-antigen (JCV with SV40 C-terminal host range domain) | JCV Origin | ~100 | [1] |

| Chimeric T-antigen (JCV with SV40 C-terminal host range domain) | SV40 Origin | <10 | [1] |

| Chimeric T-antigen (SV40 with JCV DNA binding domain) | SV40 Origin | <10 | [1] |

Relative replication levels are normalized to the wild-type virus with its cognate origin.

Table 2: Host Range Extension of JCV by SV40 Regulatory Elements

| Viral Construct | Permissive Cell Lines | Non-Permissive Cell Lines | Key Finding | Reference |

| Wild-Type JCV | Human Fetal Glial Cells | Rhesus Monkey Glial Cells, Human Embryonic Kidney Cells | Restricted host range | [12] |

| Chimeric JCV (with SV40 72-bp and 21-bp repeats) | Human Fetal Glial Cells, Human Embryonic Kidney Cells, Rhesus Monkey Fetal and Adult Glial Cells | Rodent Glial Cells | SV40 enhancer extends JCV host range to monkey cells | [12] |

| Chimeric JCV (JCV coding + SV40 regulatory region) | Non-viable in human fetal glial cells | - | Incompatibility of SV40 regulatory signals with JCV coding sequences | [2] |

Table 3: Transformation Efficiency of JCV-SV40 Chimeric Genomes

| Regulatory Region | Early Coding Region (T-antigen) | Relative Transformation Efficiency | Colony Formation in Soft Agarose | Reference |

| SV40 | SV40 | High | Yes | [11] |

| JCV | JCV | Low | No | [11] |

| SV40 | JCV | Intermediate | Reduced | [11] |

| JCV | SV40 | Intermediate | Yes | [11] |

Transformation efficiency was typically assessed in rodent fibroblast cell lines.

Experimental Protocols

This section details the generalized methodologies employed in the initial studies of JCV-SV40 chimeras.

Construction of Chimeric Viral Genomes

The generation of JCV-SV40 chimeras relied on standard recombinant DNA techniques of the time, primarily involving restriction enzyme digestion and ligation.

-

Plasmid Vectors: The complete genomes of JCV and SV40 were individually cloned into bacterial plasmid vectors (e.g., pBR322).

-

Restriction Enzyme Mapping: Detailed restriction maps of both viral genomes were used to identify unique restriction sites flanking the regions of interest (e.g., the regulatory region, specific domains of the T-antigen coding sequence).

-

Fragment Isolation: Plasmids containing the respective viral genomes were digested with the selected restriction enzymes to excise the desired DNA fragments.

-

Gel Electrophoresis and Purification: The resulting DNA fragments were separated by agarose gel electrophoresis, and the bands corresponding to the correct sizes were excised and purified.

-

Ligation: The purified fragment from one virus (e.g., the SV40 regulatory region) was ligated into the corresponding digested vector of the other virus (e.g., the JCV genome lacking its own regulatory region) using T4 DNA ligase.

-

Bacterial Transformation and Screening: The ligation products were transformed into competent E. coli. Colonies were screened by restriction enzyme digestion of purified plasmid DNA to confirm the correct orientation and composition of the chimeric construct.

Cell Culture and Transfection